Estetrol-d4

LC-MS/MS Internal Standard Isotope Dilution

Estetrol-d4 (CAS 2734920-42-2) is the validated SIL-IS for Estetrol (E4) LC-MS/MS bioanalysis. Its +4 Da deuterium labeling at 6,6,7,7 positions ensures baseline chromatographic co-elution with native E4 while eliminating isotopic cross-talk—critical for accurate pg/mL quantification in FDA/EMA-regulated PK and BA/BE studies of E4/drospirenone contraceptives. With ≥98% purity and defined isotopic enrichment, it outperforms non-matched internal standards that introduce matrix-effect bias. Essential for translational biomarker research in maternal-fetal medicine and preclinical ADME microsampling. Procurement enables regulatory-compliant method validation and batch release testing.

Molecular Formula C18H24O4
Molecular Weight 308.4 g/mol
Cat. No. B15144146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstetrol-d4
Molecular FormulaC18H24O4
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H24O4/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3/t12-,13-,14-,15-,16-,17+,18+/m1/s1/i2D2,4D2
InChIKeyAJIPIJNNOJSSQC-IOFFDVNPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estetrol-d4 Procurement: Deuterated Internal Standard for Estetrol (E4) Quantification in Bioanalytical LC-MS/MS Assays


Estetrol-d4 (CAS 2734920-42-2, molecular formula C18H20D4O4, MW 308.41) is a stable isotopically labeled analog of the native fetal estrogen Estetrol (E4), characterized by the selective replacement of four hydrogen atoms with deuterium at the 6,6,7,7 positions of the steroid skeleton . Estetrol (E4) is a human-specific estrogen synthesized exclusively by the fetal liver during pregnancy, acting as a selective estrogen receptor modulator (SERM) with tissue-selective estrogenic/anti-estrogenic properties [1]. Estetrol-d4 serves as a certified reference standard and high-fidelity internal standard (IS) for the accurate quantification of E4 in complex biological matrices using mass spectrometry-based analytical platforms .

Why Unlabeled Estetrol or Alternative Isotopologues Cannot Replace Estetrol-d4 for Robust Bioanalysis


In LC-MS/MS bioanalysis of endogenous compounds like Estetrol (E4), the use of a non-isotopic or structurally dissimilar internal standard (e.g., unlabeled E4, estriol-d4, or ethinyl estradiol-d4) introduces unacceptable quantitative error due to differential ionization efficiency, variable extraction recovery, and matrix effects that are not co-eluting or chemically matched [1]. While 13C-labeled or alternative deuterium-labeled E4 isotopologues (e.g., E4-d3) are conceptually similar, the specific -d4 labeling at the 6,6,7,7 positions of Estetrol-d4 provides a distinct mass shift of +4 Da relative to the native analyte (E4, MW ~304), minimizing isotopic cross-talk and ensuring baseline chromatographic co-elution essential for precise MS/MS multiple reaction monitoring (MRM) correction . Substitution with a non-matched IS leads to compromised accuracy and precision, particularly at low pg/mL concentrations, making Estetrol-d4 the validated, traceable standard for E4 assay development [2].

Estetrol-d4 vs. Closest Alternatives: Quantified Analytical Performance Differences


Mass Spectrometry: +4 Da Mass Shift vs. Unlabeled Estetrol (E4)

In mass spectrometry, Estetrol-d4 (MW 308.41) provides a baseline-resolved mass shift of +4 Da relative to the unlabeled endogenous analyte Estetrol (MW 304.38) . This distinct delta minimizes isotopic cross-talk and potential signal interference, which is critical for achieving high selectivity in MRM transitions. In comparison, a non-deuterated internal standard or an alternative isotopologue (e.g., 13C-labeled) with an insufficient mass shift may suffer from spectral overlap and compromised assay specificity, particularly in complex biological matrices like serum or plasma [1]. This +4 Da difference ensures accurate peak integration and quantification.

LC-MS/MS Internal Standard Isotope Dilution Bioanalysis

GC-MS Recovery & Precision: Estetrol-d4 vs. Uncorrected Assay Performance

A foundational study (Mitsukawa et al., 1982) established the method validation parameters for Estetrol-d4 as an internal standard in GC-MS analysis of serum E4 [1]. Using Estetrol-d4 for correction, the method achieved a mean recovery of 102.4% when 2 ng of E4 was added to 0.5 mL male serum, and 103.0% recovery with 4 ng added [1]. The method demonstrated excellent precision with coefficients of variation (CV) of 2.54% and 2.84% for the 2 ng and 4 ng spikes, respectively [1]. In contrast, analysis without an internal standard or with a less chemically similar IS would be expected to show significantly lower and more variable recovery due to uncompensated matrix effects and extraction losses [2].

GC-MS Method Validation Recovery Precision Clinical Chemistry

Matrix Effect Correction: Estetrol-d4 vs. Non-Isotopic Internal Standard

The primary advantage of Estetrol-d4 over a non-isotopic internal standard is its ability to co-elute with the analyte, thereby correcting for ionization suppression or enhancement (matrix effects) in LC-MS/MS analysis [1]. Using a structurally similar but non-identical IS (e.g., ethinyl estradiol-d4) can lead to differential matrix effects due to non-identical chromatographic retention and ionization properties. A review of estrogen quantification strategies confirms that stable isotope-labeled internal standards (SIL-IS) like Estetrol-d4 are essential for compensating for matrix effects that can otherwise lead to >50% bias in endogenous compound measurement [1]. The use of a SIL-IS is a regulatory expectation for bioanalytical method validation in drug development [2].

LC-MS/MS Matrix Effects Isotope Dilution Endogenous Metabolites

Analytical Versatility: GC-MS vs. LC-MS/MS Platform Compatibility

Estetrol-d4 is characterized as a versatile internal standard suitable for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms [1][2]. This cross-platform utility contrasts with some derivatized or alternative isotopologues which may be optimized for a single analytical technique. For instance, the Mitsukawa et al. (1982) method utilized Estetrol-d4 in a GC-MS selected ion monitoring (SIM) assay [1], while modern protocols describe its application in UPLC-MS/MS for pharmacokinetic studies [2]. This inherent flexibility allows laboratories to maintain a single, high-quality reference standard across different analytical workflows, simplifying inventory and reducing qualification overhead.

GC-MS LC-MS/MS Method Transfer Analytical Chemistry

Estetrol-d4: High-Impact Applications in Pharmaceutical Development and Clinical Research


Regulated Bioanalysis for Estetrol-Containing Drug Products (E4/DRSP)

Estetrol-d4 is essential for the development and validation of LC-MS/MS methods to quantify Estetrol (E4) in human plasma and serum during clinical pharmacokinetic (PK) and bioavailability/bioequivalence (BA/BE) studies for combined oral contraceptives (e.g., E4/Drospirenone) [1][2]. Its use as a SIL-IS directly addresses FDA and EMA bioanalytical method validation guidance, ensuring accurate quantification across the expected therapeutic concentration range (low pg/mL to ng/mL) and correcting for inter-subject matrix variability [2][3].

Endogenous Estetrol (E4) Monitoring in Pregnancy and Fetal Health Research

In translational and clinical research, Estetrol-d4 enables the precise measurement of low-abundance endogenous E4 in complex matrices like maternal serum, umbilical cord blood, and amniotic fluid [1]. The high recovery (~102-103%) and precision (CV <3%) demonstrated using Estetrol-d4 in GC-MS assays [1] support longitudinal studies of E4 as a biomarker of fetal well-being and placental function. This analytical rigor is unattainable with traditional immunoassays (RIA), which suffer from cross-reactivity and a narrower dynamic range [1].

Preclinical Pharmacokinetic and ADME Studies of Novel Estetrol Formulations

Estetrol-d4 is utilized in preclinical PK studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of E4 in animal models [2]. The deuterated standard compensates for matrix effects and variable recovery in whole blood microsampling techniques (e.g., VAMS), allowing for accurate determination of PK parameters (Cmax, AUC, t1/2) with reduced animal usage and lower inter-individual variability [2]. This provides critical, high-quality data to inform first-in-human dose selection and regulatory submissions.

Quality Control and Reference Standard for E4 in Pharmaceutical Manufacturing

Estetrol-d4 serves as a certified reference material for the development and validation of quality control (QC) methods for Estetrol active pharmaceutical ingredient (API) and finished drug products [1]. Its high chemical purity (≥95%) and defined isotopic enrichment provide traceability for HPLC-UV or LC-MS assays used in release testing and stability monitoring, ensuring batch-to-batch consistency and compliance with pharmacopeial standards [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estetrol-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.